

Spectroscopic Profile of 3-Chloro-2-nitrobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-2-nitrobenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **3-chloro-2-nitrobenzoic acid**. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **3-chloro-2-nitrobenzoic acid**.

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~12.0	Broad Singlet	COOH
8.05	Multiplet	Aromatic CH

Note: The data presented was obtained in DMSO-d6. The aromatic region (around 8.05 ppm) consists of a complex multiplet due to the coupling of the aromatic protons. Further detailed analysis is required to assign specific protons and their coupling constants.

¹³C NMR Data

Detailed experimental ^{13}C NMR data for **3-chloro-2-nitrobenzoic acid** is not readily available in public databases. However, based on the analysis of structurally similar compounds, the expected chemical shift ranges are provided below.

Chemical Shift (δ) ppm	Assignment
165-170	COOH
148-152	C-NO ₂
135-140	C-Cl
125-135	Aromatic CH
120-125	C-COOH

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
3100	C-H stretch (aromatic)
1710	C=O stretch (carboxylic acid)
1610	C-C stretch (aromatic)
1530	N=O asymmetric stretch (nitro group)
1425	C-C stretch (aromatic)
1350	N=O symmetric stretch (nitro group)
1150	C-H in-plane bend (aromatic)
1110	C-H in-plane bend (aromatic)
900	O-H bend (carboxylic acid dimer)
810	C-H out-of-plane bend (aromatic)
730	C-Cl stretch

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3-chloro-2-nitrobenzoic acid** was prepared by dissolving approximately 10-20 mg of the solid sample in a suitable deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆), to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

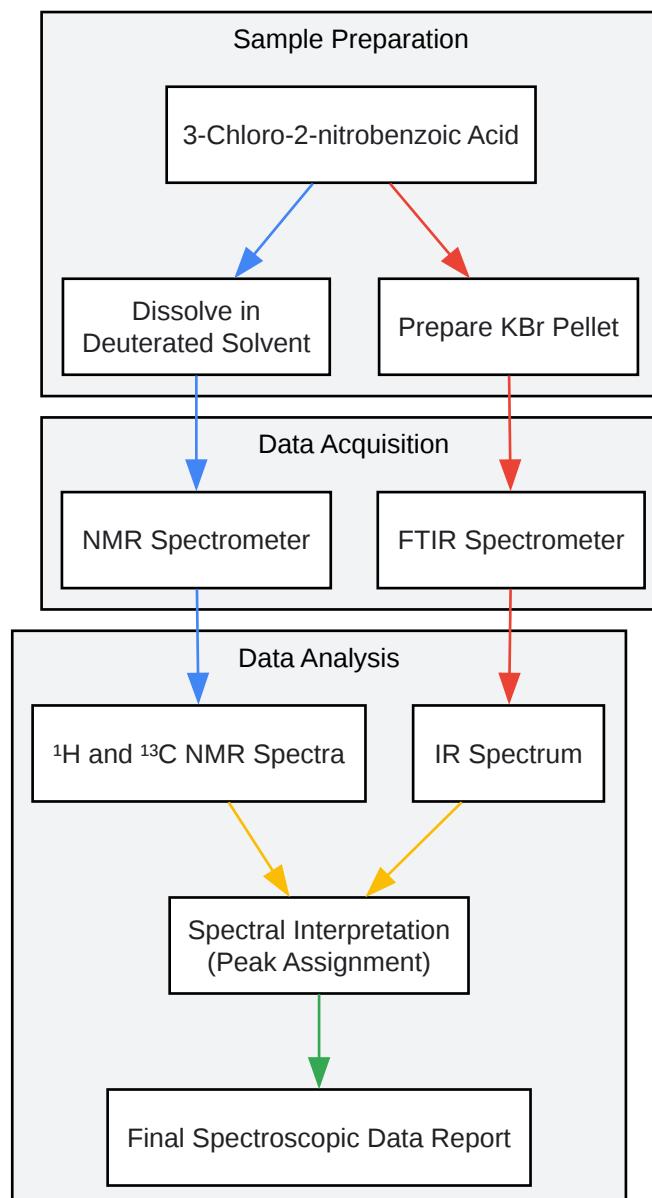
The ¹H NMR spectra were acquired using a standard pulse sequence with a sufficient number of scans to achieve an adequate signal-to-noise ratio. Chemical shifts were referenced to the residual solvent peak. For ¹³C NMR spectroscopy, a proton-decoupled pulse sequence was employed to obtain a spectrum with single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The infrared spectrum of solid **3-chloro-2-nitrobenzoic acid** was obtained using the potassium bromide (KBr) pellet technique. A small amount of the finely ground sample (typically 1-2 mg) was intimately mixed with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture was then compressed in a die under high pressure to form a transparent pellet. The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like **3-chloro-2-nitrobenzoic acid**.



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Caption: Workflow for Spectroscopic Analysis.

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